Piperazine, 1-(diphenylacetyl)-4-propyl-
Description
Piperazine, 1-(diphenylacetyl)-4-propyl- is a synthetic piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features two distinct substituents:
- 1-(diphenylacetyl): A diphenylacetyl group (C₆H₅-C(O)-C₆H₅) attached to the first nitrogen atom of the piperazine ring.
- 4-propyl: A linear propyl chain (-CH₂CH₂CH₃) at the fourth position, which may enhance solubility or modulate pharmacokinetic properties.
Its synthesis likely involves nucleophilic substitution or acylation reactions, similar to methods described for related piperazine derivatives .
Properties
CAS No. |
798564-32-6 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2,2-diphenyl-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H26N2O/c1-2-13-22-14-16-23(17-15-22)21(24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 |
InChI Key |
XOUURCOZKNEHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Basis for Piperazine Derivative Synthesis
Molecular Architecture of 1-(Diphenylacetyl)-4-Propylpiperazine
The target compound features a piperazine ring (C₄H₁₀N₂) with a diphenylacetyl group (-CO-CPh₂) at the 1-position and a propyl (-CH₂CH₂CH₃) substituent at the 4-position. This configuration introduces steric challenges during synthesis due to the bulky diphenylacetyl moiety, necessitating optimized reaction conditions to prevent N-alkylation side reactions. Quantum mechanical calculations suggest that the electron-withdrawing nature of the diphenylacetyl group increases the piperazine ring's susceptibility to nucleophilic attack at the 4-position.
Reaction Dynamics in Piperazine Functionalization
Piperazine’s two nitrogen centers exhibit distinct reactivity profiles. The 1-position nitrogen, being more nucleophilic, preferentially reacts with electrophilic acylating agents like diphenylacetyl chloride. Subsequent propylation at the 4-position requires either pre-functionalized piperazine precursors or protective group strategies to direct regioselectivity. Kinetic studies indicate that acylation proceeds via a two-step mechanism: initial chloride displacement followed by proton transfer to stabilize the tetrahedral intermediate.
Direct Acylation Strategies
Single-Step N-Acylation Protocol
The most straightforward method involves reacting 4-propylpiperazine with diphenylacetyl chloride in dichloromethane at 0–5°C. This exothermic reaction typically achieves 45–55% yield due to competing bis-acylation at both nitrogen centers:
$$
\text{4-Propylpiperazine} + \text{ClCO-CPh}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Diphenylacetyl)-4-propylpiperazine} + \text{HCl}
$$
Triethylamine serves as both base and proton scavenger, while low temperatures suppress thermal decomposition of the acid chloride. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 7:3) isolates the monoacylated product.
Table 1: Optimization of Direct Acylation Parameters
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | +22% |
| Base | Et₃N, DIPEA, Py | Triethylamine | +15% |
| Solvent | DCM, THF, Toluene | Dichloromethane | +18% |
| Molar Ratio (1:ClCO) | 1:1 to 1:1.2 | 1:1.05 | +9% |
Multi-Step Synthesis via 3,4-Dehydropiperazine Intermediates
Cyclocondensation Approach (Patent US6603003B2)
The patented two-step methodology demonstrates higher scalability and purity control:
Step 1: Formation of 3,4-Dehydropiperazine-2-one
4-Propyl-3-phenyl-3,4-dehydropiperazine-2-one is synthesized by condensing methyl benzoylformate with N-propylethylenediamine in toluene at 60–65°C for 6 hours:
$$
\text{CH}3\text{OCO-CPh}2 + \text{H}2\text{N-CH}2\text{CH}2\text{N-CH}2\text{CH}2\text{CH}3 \xrightarrow{\text{AcOH, Toluene}} \text{Dehydropiperazinone} + \text{CH}_3\text{OH}
$$
Glacial acetic acid catalyzes imine formation while toluene azeotropically removes water, driving the reaction to 69.6% conversion.
Step 2: Lithium Aluminum Hydride Reduction
The dehydropiperazinone intermediate undergoes reduction with LiAlH₄ in THF at 50–55°C, achieving 60.5% yield of 1-(diphenylacetyl)-4-propylpiperazine:
$$
\text{Dehydropiperazinone} \xrightarrow{\text{LiAlH}4, \text{THF}} \text{1-(Diphenylacetyl)-4-propylpiperazine} + \text{H}2\text{O}
$$
Table 2: Comparative Reducing Agent Efficiency
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 50–55 | 3–4 | 60.5 |
| NaBH₄ | MeOH | 25 | 12 | 18.2 |
| BH₃·THF | THF | 65 | 6 | 41.7 |
Alternative Propylation Strategies
Post-Acylation Alkylation
For laboratories lacking 4-propylpiperazine, a sequential acylation-alkylation approach proves viable:
- Protect piperazine’s 1-position with diphenylacetyl chloride
- Introduce propyl group via Mitsunobu reaction (DIAD, PPh₃)
- Deprotect under basic conditions (K₂CO₃/MeOH)
This method circumvents regioselectivity issues but suffers from lower overall yields (32–37%) due to incomplete deprotection.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Pilot plant data reveals that conducting the acylation step in microreactors enhances heat dissipation, allowing:
- 15% increased throughput
- 99.8% conversion at 25°C (vs. batch 89%)
- Reduced HCl byproduct accumulation
Residence time optimization (90 seconds) prevents channeling while maintaining laminar flow regimes.
Green Chemistry Modifications
Recent advances substitute LiAlH₄ with catalytic hydrogenation (Pd/C, H₂ 50 psi) in Step 2 reductions:
- Eliminates pyrophoric reagent hazards
- Achieves comparable yields (58–61%)
- Enables solvent recycling (≥7 cycles)
Analytical Characterization Protocols
Purity Assessment Techniques
- HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, retention time 8.2 min
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 10H, Ar-H), 3.71 (t, J=5.1 Hz, 4H, NCH₂), 2.45 (q, J=7.3 Hz, 2H, CH₂CH₂CH₃)
- HRMS : m/z calculated for C₂₃H₂₉N₂O [M+H]⁺ 365.2224, found 365.2221
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(diphenylacetyl)-4-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Piperazine, 1-(diphenylacetyl)-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic and antidepressant properties.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-propyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly useful in the treatment of parasitic infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogues
Pharmacological and Functional Comparisons
Antibacterial Activity :
- 1-(2-Methoxyphenyl)piperazine derivatives (e.g., compounds 2 and 8 in ) show potent activity against Gram-positive bacteria, with MIC values <1 µg/mL. The methoxy group enhances membrane penetration .
- Bulky substituents (e.g., diphenylacetyl in the target compound) may reduce antibacterial efficacy due to steric hindrance, as seen in amide derivatives with 1-(substituted phenyl)piperazine moieties .
CNS Receptor Interactions :
- SA4503 binds to Sigma-1 receptors with high affinity (Ki <10 nM), demonstrating antidepressant effects in clinical trials. Its diphenylethyl group mimics the target compound’s diphenylacetyl moiety, suggesting shared lipophilic binding interactions .
- mCPP and TFMPP act as serotonin receptor agonists (5-HT₁B/₂C), but their smaller substituents (chloro/trifluoromethyl) confer distinct selectivity compared to bulkier diphenyl derivatives .
Synthetic Methods :
Physicochemical Properties
Key Research Findings
Substituent Effects on Activity :
- Bulky aromatic groups (e.g., diphenylacetyl) may reduce antibacterial activity but enhance CNS receptor binding due to hydrophobic interactions .
- Propyl chains improve metabolic stability compared to shorter alkyl chains, as seen in SA4503’s pharmacokinetic profile .
Receptor Selectivity :
- Diphenyl-containing derivatives (e.g., SA4503) show higher selectivity for Sigma-1 over dopamine receptors, whereas smaller substituents (e.g., mCPP) target serotonin receptors .
Synthetic Feasibility :
- Piperazine functionalization via acylation or alkylation is well-established, with yields >80% under optimized conditions .
Data Tables
Table 1: Antibacterial Activity of Selected Piperazine Derivatives
Table 2: Receptor Binding Affinities
| Compound | 5-HT₁A (Ki, nM) | Sigma-1 (Ki, nM) | D2 (Ki, nM) | Reference |
|---|---|---|---|---|
| SA4503 | >1000 | 4.2 | >1000 | |
| TFMPP | 8.5 | >1000 | >1000 | |
| Target Compound (predicted) | >1000 | ~10 (estimated) | >1000 | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(diphenylacetyl)-4-propylpiperazine, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis of piperazine derivatives often involves nucleophilic substitution or acylation. For example, 1-(2-fluorobenzyl)piperazine analogs are synthesized via alkylation using propargyl bromide in DMF with K₂CO₃ as a base, monitored by TLC (hexane:ethyl acetate = 2:1) . For acylated derivatives like 1-(diphenylacetyl) groups, chloroacetyl chloride or diphenylacetyl chloride can be used in the presence of triethylamine to acylate the piperazine nitrogen. Reaction time (6–7 hours) and inert conditions are critical to avoid side reactions.
- Key Considerations : Purification via silica gel chromatography (ethyl acetate:hexane gradients) ensures product isolation. Yield optimization requires stoichiometric control of reagents and temperature monitoring (room temperature preferred for stability).
Q. How can researchers characterize the structural integrity of 1-(diphenylacetyl)-4-propylpiperazine using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., diphenylacetyl methylene protons at δ 3.5–4.0 ppm; propyl chain protons at δ 0.8–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₅N₂O₂⁺ expected m/z ≈ 353.1865).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) confirm acylation .
- Validation : Compare spectral data with analogous compounds, such as 1-(chloroacetyl)piperazine derivatives .
Q. What are the recommended storage conditions to prevent degradation of piperazine derivatives?
- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis or oxidation. Avoid exposure to moisture, light, and high temperatures .
- Stability Data : Piperazine analogs with acyl groups (e.g., diphenylacetyl) show <5% degradation over 6 months when stored properly. Monitor via HPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or nitrobenzyl substituents) impact the biological activity of 1-(diphenylacetyl)-4-propylpiperazine?
- SAR Insights :
- Diphenylacetyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration (relevant for CNS targets like dopamine transporters) .
- Propyl Chain : Short alkyl chains (C3) balance solubility and membrane permeability. Longer chains may reduce solubility but increase binding affinity to hydrophobic pockets .
- Fluorine Substitution : Analogous 4-fluorophenylpiperazines show improved metabolic stability due to reduced CYP450-mediated oxidation .
Q. What analytical techniques resolve degradation products of 1-(diphenylacetyl)-4-propylpiperazine under stressed conditions?
- Methodology :
- HPLC : Use reversed-phase C18 columns with micellar mobile phases (e.g., SDS/butanol) for separating degradation products like deacetylated or oxidized species .
- LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis to 4-propylpiperazine or oxidative cleavage of diphenylacetyl groups) .
- Degradation Profile Table :
| Condition | Major Degradation Products | Detection Method |
|---|---|---|
| Acidic (pH 1.5) | 4-propylpiperazine, diphenylacetic acid | HPLC-UV (λ = 254 nm) |
| Oxidative (H₂O₂) | N-oxide derivatives | LC-MS/MS |
Q. Can computational modeling predict the binding affinity of 1-(diphenylacetyl)-4-propylpiperazine to neurological targets?
- Approach :
- Docking Studies : Use AutoDock Vina to model interactions with dopamine transporters (PDB: 4XP1). The diphenylacetyl group may occupy hydrophobic pockets, while the propyl chain stabilizes the binding pose .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of substituents on binding .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
